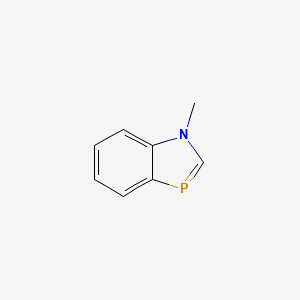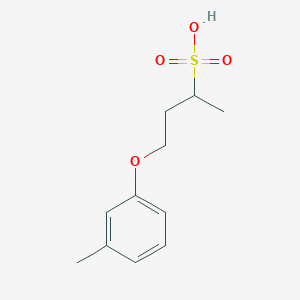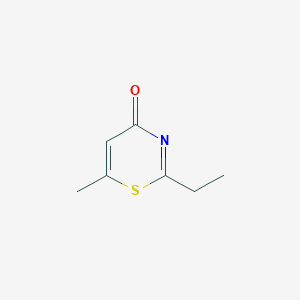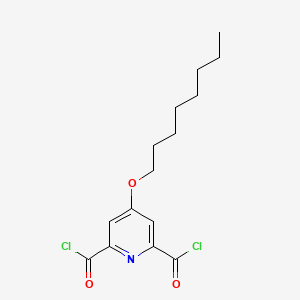![molecular formula C10H13ClO2 B14417524 Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate CAS No. 82979-40-6](/img/structure/B14417524.png)
Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate is an organic compound with the molecular formula C10H13ClO2. This compound is part of the bicyclo[4.1.0]heptene family, which is known for its unique structural properties and reactivity. The bicyclo[4.1.0]heptene scaffold is a versatile platform in organic synthesis due to its ability to undergo various transformations, including ring-opening reactions .
准备方法
Synthetic Routes and Reaction Conditions
Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. Typically, platinum (II) or gold (I) catalysts are used for this process . The reaction conditions often involve mild temperatures and the presence of a coordinating solvent to facilitate the cycloisomerization.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
化学反应分析
Types of Reactions
Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles, leading to the opening of the cyclopropyl ring.
Thermal Reactions: Heating the compound can induce ring-opening and rearrangement reactions.
Catalyzed Reactions: Rhodium-catalyzed reactions can proceed with or without the opening of the cyclopropyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as catalysts like rhodium complexes. The reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include a variety of ring-opened and rearranged compounds, such as 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, and bicyclo[3.2.2]nonadienes .
科学研究应用
Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate involves the interaction of its reactive sites with various molecular targets. The cyclopropyl ring strain provides a thermodynamic driving force for reactions, while the double bond within the skeleton offers a kinetic opportunity for initiating ring-opening reactions via coordination to metal species . These interactions can lead to the formation of new bonds and the rearrangement of the molecular structure.
相似化合物的比较
Similar Compounds
Similar compounds to Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate include:
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of the carbon atoms and the presence of functional groups.
Bicyclo[3.2.2]nonadienes: These compounds have a different ring system but exhibit similar reactivity patterns.
Uniqueness
The uniqueness of Methyl (bicyclo[410]heptan-7-ylidene)(chloro)acetate lies in its specific structural features, such as the presence of a chloroacetate group and the bicyclo[410]heptene scaffold
属性
CAS 编号 |
82979-40-6 |
|---|---|
分子式 |
C10H13ClO2 |
分子量 |
200.66 g/mol |
IUPAC 名称 |
methyl 2-(7-bicyclo[4.1.0]heptanylidene)-2-chloroacetate |
InChI |
InChI=1S/C10H13ClO2/c1-13-10(12)9(11)8-6-4-2-3-5-7(6)8/h6-7H,2-5H2,1H3 |
InChI 键 |
QRZUUWHWPOUKBN-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=C1C2C1CCCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


silane](/img/structure/B14417441.png)

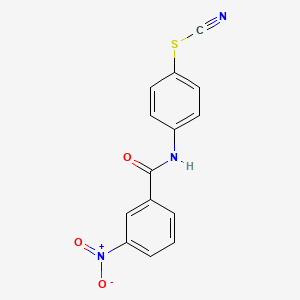

![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)
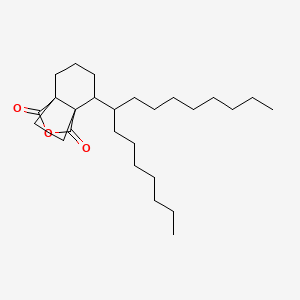
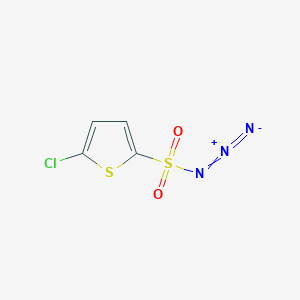
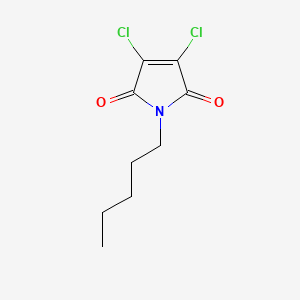
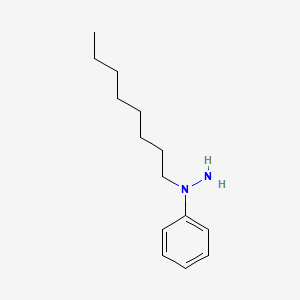
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
